

Technical Guide: 2-Bromooctanoyl Chloride[1]

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Compound of Interest

Compound Name: 2-bromooctanoyl Chloride

CAS No.: 42768-44-5

Cat. No.: B8699516

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CAS Number: 42768-44-5 Formula: $C_8H_{14}BrClO$ Molecular Weight: 241.55 g/mol [1]

Executive Summary

2-Bromooctanoyl chloride is a specialized α -haloacyl halide intermediate used critically in the synthesis of lipophilic pharmaceutical agents, peptidomimetics, and modified nucleosides. Its bifunctional nature—possessing a highly reactive acyl chloride group and an α -bromo substitution—makes it a potent electrophile for introducing octanoyl chains with a "handle" for further nucleophilic substitution. This guide details its chemical profile, validated synthesis protocols, and applications in drug development, emphasizing the causality behind its reactivity.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values and high-confidence estimates based on homologous series trends (e.g., 2-bromobutanoyl chloride).



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Synthesis & Production Protocols

Mechanistic Rationale

Direct bromination of octanoyl chloride is possible but often leads to halide exchange (scrambling), producing a mixture of chloride and bromide species. The Hell-Volhard-Zelinsky (HVZ) modification—brominating the acid first, then converting to the acid chloride—ensures the highest halogen fidelity.

Validated Protocol: Two-Step Synthesis

Precursor: Octanoic Acid (CAS 124-07-2)

Step 1:

-Bromination (HVZ Reaction)

- Reagents: Octanoic acid (1.0 eq), Bromine (, 1.1 eq), catalytic or .
- Procedure: Heat octanoic acid to 80°C. Add catalyst. Add dropwise over 2-3 hours.

- Mechanism: The catalyst forms an acyl halide intermediate, which enolizes more readily than the acid, facilitating electrophilic attack by bromine at the α -position.
- Workup: Fractional distillation to isolate 2-bromooctanoic acid (bp $\sim 140^\circ\text{C}$ @ 5 mmHg).

Step 2: Acyl Chloride Formation

- Reagents: 2-Bromooctanoic acid (1.0 eq), Thionyl Chloride (1.5 eq).
- Procedure:
 - Place 2-bromooctanoic acid in a flame-dried round-bottom flask under nitrogen.
 - Add thionyl chloride dropwise at room temperature (gas evolution: SO_2 and HCl).
 - Reflux at $60\text{--}70^\circ\text{C}$ for 2-3 hours until gas evolution ceases.
- Purification: Remove excess thionyl chloride via rotary evaporation. Purify the residue by vacuum distillation to obtain **2-bromooctanoyl chloride**.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis ensuring regioselectivity at the alpha-position.

Reactivity & Applications in Drug Development

Core Reactivity Profile

2-Bromooctanoyl chloride is a bifunctional electrophile.

- Carbonyl Carbon: Highly susceptible to nucleophilic acyl substitution (fast kinetics).
- -Carbon: Susceptible to substitution (slower kinetics), allowing for sequential functionalization.

Key Application Areas

- Lipid-Drug Conjugates (LDCs): Used to attach a lipophilic octanoyl tail to hydrophilic drugs (e.g., nucleosides, peptides) to enhance membrane permeability. The -bromo group allows for subsequent "locking" or cyclization.
- Peptidomimetics: Reacts with N-termini of amino acids to form -bromoamides, which can be cyclized with side-chain nucleophiles (e.g., cysteine thiols) to form macrocycles.

- Surface Modification: Used to functionalize hydroxyl-terminated surfaces (silica, polymers) with initiating sites for Atom Transfer Radical Polymerization (ATRP).

Reaction Pathway Diagram



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Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the chloride.

Safety & Handling (MSDS Summary)

Hazard Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe burns).
- Lachrymator: Induces tearing; use only in a fume hood.
- Water Reactive: Reacts violently with water to release toxic HCl gas.

Storage Protocol:

- Store under inert atmosphere (or Ar).
- Keep refrigerated (2-8°C) to prevent degradation (darkening indicates HBr/HCl release).

- Incompatibility: Strong bases, alcohols, oxidizers, and water.

References

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